Disperse blue 165

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

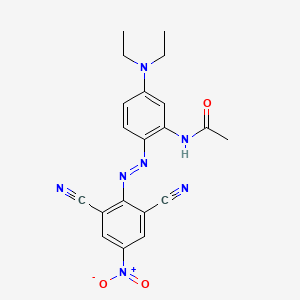

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGWLJGBFZBZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068335 | |

| Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41642-51-7 | |

| Record name | N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41642-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041642517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of Disperse Blue 165

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 165 is a monoazo disperse dye characterized by its dark blue hue. It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends, due to its good sublimation fastness and high tinting strength. Its application via high-temperature and high-pressure dyeing methods ensures effective coloration of hydrophobic fibers. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and available technical data.

Chemical Structure and Identity

The primary component of C.I. This compound is chemically identified as N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide. It belongs to the single azo class of dyes.

Synonyms:

-

Disperse Blue BBLS

-

C.I. 11077

-

Disperse Navy Blue S-3BQ

-

Disperse Navy Blue H2GL

-

Disperse Navy Blue S-2GL

It is important to note that the designation "this compound" can sometimes be associated with related but distinct chemical structures, such as this compound:1 and this compound:2, which possess different CAS numbers and molecular formulas. This guide focuses on the principal compound with CAS Number 41642-51-7.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to potential biological interactions.

| Property | Value | Reference |

| CAS Number | 41642-51-7 | [1] |

| Molecular Formula | C₂₀H₁₉N₇O₃ | [1] |

| Molecular Weight | 405.41 g/mol | [1] |

| Appearance | Dark blue powder | [2] |

| Melting Point | 257-259 °C | [3] |

| Boiling Point (Predicted) | 691.2 ± 55.0 °C | [3] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in acetone | [4] |

| pH (in printing and dyeing) | 5-6 | [4] |

Synthesis

The synthesis of C.I. This compound is a multi-step process that involves diazotization, azo coupling, and a subsequent cyanation reaction. The general synthetic pathway is outlined below.

Synthesis Workflow

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocol: General Synthesis

While precise industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Diazotization: 2,6-Dibromo-4-nitroaniline is diazotized using sodium nitrite in a strong acidic medium (e.g., a mixture of sulfuric and acetic acid) at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-Acetylamino-N,N-diethylaniline, maintained at a low temperature and controlled pH. This electrophilic substitution reaction yields a dibrominated azo intermediate.

-

Cyanation: The intermediate azo compound is then subjected to a cyanation reaction, where the bromine atoms are replaced by cyano groups. This is typically achieved by heating the intermediate with cuprous cyanide in a suitable solvent like dimethylformamide (DMF).

-

Isolation and Purification: After the reaction is complete, the product is isolated by filtration, followed by grinding and drying to obtain the final this compound dye.

Applications and Dyeing Properties

C.I. This compound is primarily used for dyeing polyester and its blended fabrics. It is suitable for high-temperature, high-pressure dyeing methods, which are necessary to open up the compact structure of polyester fibers and allow the non-ionic dye molecules to diffuse in. The dye exhibits good sublimation fastness, making it suitable for fabrics that will undergo heat treatments like pleating or ironing. It is also used in direct printing on polyester and triacetate fabrics.[5] The color of the dye is stable in the presence of iron and copper ions in the dyebath.[3]

Experimental Protocol: High-Temperature Dyeing of Polyester

The following is a representative laboratory protocol for dyeing polyester fabric with C.I. This compound:

-

Fabric Preparation: A sample of polyester fabric is first treated with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (2 g/L) at 60 °C for 30 minutes to remove any impurities. The fabric is then thoroughly rinsed with water and air-dried.

-

Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 50:1. A dispersion of the dye is made by dissolving the required amount (for a 2% shade) in a small volume of a suitable solvent like dimethylformamide and then adding it dropwise to the dye bath containing a dispersing agent (e.g., sodium lignin sulfonate). The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.

-

Dyeing Process: The wetted-out polyester fabric is introduced into the dye bath. The temperature is raised to 130 °C over 45-60 minutes and maintained at this temperature for 60 minutes under pressure in a suitable high-temperature dyeing apparatus.

-

Reduction Clearing: After dyeing, the fabric is rinsed thoroughly. A reduction clearing process is then carried out to remove any dye loosely adhering to the fiber surface. This involves treating the fabric in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80 °C for 15-20 minutes.

-

Final Rinsing and Drying: The fabric is then rinsed with hot and cold water, neutralized with a weak acid if necessary, and finally dried.

Toxicological Information

The available toxicological data for C.I. This compound (CAS 41642-51-7) is limited. Most safety data sheets indicate that no comprehensive acute toxicity data is available for oral, dermal, or inhalation routes. It is generally advised to handle the dye with standard laboratory precautions, including the use of personal protective equipment to avoid skin and eye contact, and to prevent dust inhalation. Some studies on other disperse dyes have raised concerns about their potential to cause skin sensitization and allergic reactions upon prolonged contact with textiles.[6] There is a need for more extensive toxicological evaluation of this specific dye to fully characterize its potential health effects.

Environmental Fate

Disperse dyes, in general, are characterized by their low water solubility, which can lead to their accumulation in sediments and sludge during wastewater treatment. The environmental fate of C.I. This compound is not extensively documented in publicly available literature. Azo dyes can be susceptible to anaerobic degradation, which involves the reductive cleavage of the azo bond, potentially forming aromatic amines. The ecotoxicity of these degradation products would require further investigation. Due to the stability of many synthetic dyes, they can be persistent in the environment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound CAS#: 41642-51-7 [m.chemicalbook.com]

- 4. sdinternational.com [sdinternational.com]

- 5. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdc.org.uk [sdc.org.uk]

synthesis and characterization of Disperse Blue 165

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Disperse Blue 165

Introduction

C.I. This compound is a synthetic monoazo dye valued for its application in the textile industry, particularly for dyeing polyester and its blended fabrics.[1][2][3] Known for its bright blue hue, high sublimation fastness, and good light fastness, it is suitable for high-temperature and high-pressure dyeing methods.[2][3] Structurally, it is a complex organic molecule belonging to the single azo class, which is characterized by the -N=N- functional group that acts as the chromophore.[1][4] This technical guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers and professionals in chemistry and material science.

Physicochemical Properties

This compound is a dark blue powder with defined physical and chemical characteristics.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 11077 | [1][5] |

| CAS Number | 41642-51-7 | [1][2][6] |

| Molecular Formula | C₂₀H₁₉N₇O₃ | [1][2][7] |

| Molecular Weight | 405.41 g/mol | [1][2] |

| Appearance | Dark blue powder | [2][3][8] |

| Melting Point | 257-259 °C | [2] |

| Boiling Point (Predicted) | 691.2 ± 55.0 °C | [2][6] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2][6] |

| Solubility | Insoluble in water; Soluble in acetone | [8][9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the diazotization of a substituted aniline, followed by an azo coupling reaction and a subsequent cyanation step to yield the final product.[2][3][10] The general manufacturing method starts with 2,6-dibromo-4-nitroaniline, which is diazotized and coupled with 3-acetylamino-N,N-diethylaniline.[1][2] The final step involves the replacement of the bromine atoms with cyano groups.[2][10]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Diazotization of 2,6-Dibromo-4-nitroaniline

This protocol describes the conversion of the primary aromatic amine to a diazonium salt, a critical intermediate for the azo coupling reaction.[11]

-

Preparation: In a beaker, suspend a molar equivalent of 2,6-dibromo-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.

-

Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold distilled water.

-

Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.

Protocol 2: Azo Coupling Reaction

The electrophilic diazonium salt is reacted with an electron-rich coupling component to form the azo compound.

-

Coupling Solution: In a separate vessel, dissolve a molar equivalent of the coupling agent, 3-acetylamino-N,N-diethylaniline, in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

-

Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with constant, efficient stirring. An intensely colored precipitate should form immediately.

-

Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolation: Isolate the resulting dibromo-azo intermediate by vacuum filtration, washing it thoroughly with cold water to remove unreacted starting materials and salts.

Protocol 3: Cyanation

The final step involves a nucleophilic substitution to replace the bromine atoms with cyano groups.

-

Reaction Mixture: Suspend the isolated dibromo-azo intermediate in a suitable solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add an excess of cuprous cyanide (CuCN) to the suspension.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water or an ice/water mixture to precipitate the crude product.

-

Purification: Isolate the crude this compound dye by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to achieve the desired purity.[11] The final product should be dried under a vacuum.

Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and properties of the synthesized this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 41642-51-7 [chemicalbook.com]

- 3. Low Price High Quality this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound Blue Bbls 200% CAS: 56532-51-7 Disperse Dyes - Disperse Dyestuff, Chemical | Made-in-China.com [m.made-in-china.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Page loading... [wap.guidechem.com]

- 9. sdinternational.com [sdinternational.com]

- 10. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 11. benchchem.com [benchchem.com]

CAS number 41642-51-7 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 41642-51-7 (Disperse Blue 165)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 41642-51-7, commonly known as this compound. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, outlining relevant experimental methodologies, and providing a visual representation of its synthesis pathway.

Core Physicochemical Properties

This compound is a synthetic monoazo dye characterized by its use in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical formula is C₂₀H₁₉N₇O₃.[1][3]

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₉N₇O₃ | [1][3] |

| Molar Mass | 405.41 g/mol | [1][3] |

| Appearance | Dark blue powder | [1] |

| Melting Point | 257-259 °C | [1] |

| Boiling Point | 691.2 ± 55.0 °C (Predicted) | [1] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 5.94E-19 mmHg at 25°C | [1] |

| pKa | 14.02 ± 0.70 (Predicted) | [1] |

| Flash Point | 371.8°C | [1] |

| Refractive Index | 1.631 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in the public domain. However, standardized methods for such determinations are well-established and internationally recognized through the OECD Guidelines for the Testing of Chemicals.[4][5][6][7] These guidelines provide a framework for ensuring data quality and comparability.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts.

-

Apparatus: A capillary tube melting point apparatus is commonly used.

-

Procedure: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

For substances that do not decompose at their boiling point, this property is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: A dynamic method using a distillation setup or a static method measuring vapor pressure at different temperatures can be employed.

-

Procedure (Dynamic Method): The substance is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is in the vapor phase above the liquid. The temperature at which the liquid boils and a stable reflux is observed is recorded as the boiling point. Pressure correction to standard atmospheric pressure may be necessary.

Density of a Solid (Based on OECD Guideline 109)

The density of a solid can be determined using various methods, including the pycnometer method or a gas comparison pycnometer.

-

Apparatus: A pycnometer (a flask with a precisely known volume) and an analytical balance.

-

Procedure (Pycnometer Method): The empty pycnometer is weighed. It is then filled with a liquid of known density in which this compound is insoluble, and weighed again. A known mass of this compound is added to the empty pycnometer, and the pycnometer is reweighed. The pycnometer is then filled with the same liquid, and any air bubbles are removed. The final weight is recorded. The density of the solid is calculated from these weights and the known density of the liquid.

Dissociation Constants in Water (pKa) (OECD Guideline 112)

The pKa value, which indicates the strength of an acid or base, is typically determined by titration or spectrophotometry.

-

Apparatus: A pH meter, a burette, and a beaker, or a UV-Vis spectrophotometer.

-

Procedure (Titration Method): A solution of this compound of known concentration is prepared. A standardized acid or base is gradually added from a burette. The pH of the solution is measured after each addition. A titration curve is constructed by plotting pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Synthesis Pathway of this compound

This compound is synthesized through a multi-step process involving diazotization, coupling, and cyanation.[3][8] The general synthetic route is outlined below.

Caption: Synthesis pathway of this compound.

Toxicological and Environmental Information

Safety data sheets indicate that toxicological and ecological information for this compound is largely unavailable.[9][10] Standard handling precautions for chemical powders, such as avoiding dust formation and contact with skin and eyes, are recommended.[9] There is no specific information available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[9][10] Similarly, data on its persistence, degradability, and bioaccumulative potential in the environment are not readily found.[10]

References

- 1. This compound [chembk.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. oecd.org [oecd.org]

- 8. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Technical Guide for the Analysis of a Novel Heterocyclic Compound: C20H19N7O3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical framework for the characterization of a novel chemical entity with the molecular formula C20H19N7O3. Given the elemental composition, which is rich in nitrogen and suggests a high degree of unsaturation, the compound is likely a complex heterocyclic molecule with potential applications in medicinal chemistry, particularly in areas such as oncology or virology where nitrogen-containing scaffolds are prevalent. This guide outlines a systematic approach to its structural elucidation, physicochemical characterization, and initial biological screening. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible analysis.

Hypothetical Structure and Rationale

For the purpose of this guide, we will consider a hypothetical structure for C20H19N7O3, tentatively named Gemini-201973 . The proposed structure contains a purine core, a common scaffold in kinase inhibitors, linked to a substituted aromatic system. This structure is consistent with the molecular formula and provides a plausible basis for the subsequent analytical and biological testing strategies.

Hypothetical Structure of Gemini-201973: (A specific chemical structure cannot be definitively assigned without experimental data. The following is a representative example for illustrative purposes.)

A purine-based structure is hypothesized due to the high nitrogen-to-carbon ratio. The remaining atoms could form various substituted aromatic and aliphatic groups, influencing solubility, cell permeability, and target binding.

Physicochemical and Structural Characterization

A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.

Data Presentation: Physicochemical Properties

All quantitative data should be systematically recorded.

| Property | Experimental Value | Method |

| Molecular Formula | C20H19N7O3 | HRMS |

| Molecular Weight | 417.42 g/mol | Calculated |

| Appearance | - | Visual Inspection |

| Purity | >95% | HPLC, qNMR |

| Melting Point | - | DSC |

| Aqueous Solubility | - | Nephelometry |

| LogP / LogD (pH 7.4) | - | Shake-flask method |

| pKa | - | Potentiometric |

Experimental Protocols

Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.

-

Ionization: Use electrospray ionization (ESI) in both positive and negative modes.

-

Analysis: Acquire data over a mass range of m/z 100-1000. The accurate mass measurement should be within 5 ppm of the calculated theoretical mass for the protonated ([M+H]+) or deprotonated ([M-H]-) species.

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

1H NMR: Acquire a proton spectrum to determine the number and types of hydrogen atoms.

-

13C NMR: Acquire a carbon spectrum to identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.

Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Use a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, and 280 nm) to ensure detection of all components. Purity is determined by the area percentage of the main peak.

In Vitro Biological Evaluation

Given the nitrogen-rich heterocyclic nature of C20H19N7O3, a primary screening cascade targeting protein kinases is a logical starting point.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Assay Type |

| EGFR | - | Biochemical |

| VEGFR2 | - | Biochemical |

| SRC | - | Biochemical |

| CDK2 | - | Biochemical |

| ABL1 | - | Biochemical |

Data Presentation: Cell-Based Assay

| Cell Line | Assay Type | IC50 (µM) |

| A549 | Cytotoxicity (MTT) | - |

| HCT116 | Cytotoxicity (MTT) | - |

| MCF7 | Cytotoxicity (MTT) | - |

| HEK293 | Cytotoxicity (MTT) | - |

Experimental Protocols

Protocol 3.3.1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP at its Km concentration.

-

Compound Addition: Add the test compound (Gemini-201973) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM).

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction. Luminescence is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.3.2: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the characterization and initial screening of Gemini-201973.

Hypothetical Signaling Pathway

If Gemini-201973 is found to be an inhibitor of a receptor tyrosine kinase (RTK), such as EGFR, it would modulate downstream signaling pathways like the MAPK/ERK pathway.

Solubility of Disperse Blue 165 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 165 (CAS No. 41642-51-7), an azo dye noted for its use in coloring synthetic fibers. While specific quantitative solubility data in a wide array of organic solvents is not extensively published, this document outlines the standardized methodologies for its determination, enabling researchers to generate precise data for their specific applications. The guide details the necessary experimental protocols and presents a logical workflow for these procedures.

This compound, a dark blue powder, is characterized by its low solubility in water and its affinity for hydrophobic environments.[1] Its solubility in organic solvents is a critical parameter influencing its application in various fields, including the formulation of inks, coatings, and in material science research. The dissolution behavior is primarily governed by the polarity of the solvent, temperature, and the specific molecular interactions between the dye and the solvent. Although qualitatively known to be soluble in acetone, precise quantitative data remains elusive in public literature.[2]

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in public-domain literature, the following table is presented as a template for researchers to populate with their own experimentally determined values. This structured format allows for easy comparison of solubility across different organic solvents under consistent temperature conditions.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | C₃H₆O | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | C₂H₅OH | 4.3 | [Insert Experimental Data] | [Insert Experimental Data] |

| Methanol | CH₃OH | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Dichloromethane | CH₂Cl₂ | 3.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | C₇H₈ | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| N,N-Dimethylformamide | C₃H₇NO | 6.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | [Insert Experimental Data] | [Insert Experimental Data] |

Experimental Protocols

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents utilizing UV-Visible spectrophotometry. This widely applicable method provides reliable and reproducible results.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be accurately determined.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes and micropipettes

-

Syringe filters (0.45 µm)

-

Thermostatically controlled shaker or incubator

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to create a slurry.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility.

References

Spectroscopic Profile of Disperse Blue 165: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the azo dye, Disperse Blue 165 (C.I. 11077). The focus is on its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics, crucial for its identification, quantification, and analysis in various scientific applications, including textile chemistry, environmental monitoring, and potentially in the development of dye-based technologies.

Introduction

This compound is a monoazo dye characterized by its deep blue color. Its chemical structure is C₂₀H₁₉N₇O₃, with a molecular weight of 405.41 g/mol and CAS number 41642-51-7.[1] Understanding its spectroscopic properties is fundamental for quality control in manufacturing, studying its behavior in different matrices, and for the development of analytical methods for its detection and quantification.

UV-Visible Spectroscopic Data

The UV-Vis spectrum of a dye is essential for determining its color properties and for quantitative analysis in solution. The absorption of light in the visible region is responsible for the dye's color, and the wavelength of maximum absorbance (λmax) is a key characteristic.

| Parameter | Value | Solvent/Conditions |

| λmax | 570 nm | Aqueous solution |

Table 1: UV-Visible Spectroscopic Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopic Data

FTIR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic infrared absorption peaks for this compound based on its chemical structure. These values are indicative and can be used as a reference for the identification of the dye.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine/Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 2230 - 2210 | C≡N Stretch | Nitrile |

| 1680 - 1650 | C=O Stretch | Amide (Amide I) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro group |

| 1550 - 1510 | N-H Bend | Secondary Amide (Amide II) |

| 1450 - 1350 | N=N Stretch | Azo group |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro group |

| 1300 - 1000 | C-N Stretch | Aromatic Amine |

| 850 - 750 | C-H Bend | Aromatic (out-of-plane) |

Table 2: Predicted FTIR Characteristic Peaks for this compound.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

UV-Visible Spectroscopy

This protocol outlines the determination of the wavelength of maximum absorbance (λmax) and the quantitative analysis of this compound in solution.

Instrumentation: A calibrated UV-Visible spectrophotometer (e.g., Jasco V-630) with a wavelength range of at least 200-800 nm.

Materials:

-

This compound dye powder

-

Distilled or deionized water (or other suitable solvent like methanol or acetone)

-

Volumetric flasks

-

Pipettes

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.

-

Spectral Measurement:

-

Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the determined λmax. Measure the absorbance of all the standard solutions and the unknown sample solution.

-

Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid this compound powder using the KBr pellet technique.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Materials:

-

This compound dye powder

-

Spectroscopy-grade potassium bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound powder into the agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

FTIR Analysis:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

-

Identify the characteristic peaks and compare them with known correlation charts or reference spectra.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Disperse Blue 165

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 165, a monoazo disperse dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its chemical structure, characterized by the presence of an azo bond (-N=N-), makes it susceptible to degradation under various environmental and processing conditions. Understanding the thermal stability and degradation profile of this compound is crucial for optimizing its application, ensuring product quality, and assessing its environmental impact. This technical guide provides a comprehensive overview of the thermal properties and degradation pathways of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 41642-51-7 | [1][2][3] |

| Molecular Formula | C₂₀H₁₉N₇O₃ | [1][3] |

| Molecular Weight | 405.41 g/mol | [1][3] |

| Appearance | Dark blue powder | [1][4] |

| Melting Point | 257-259 °C | [4] |

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter, particularly for its application in high-temperature dyeing processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal behavior of dyes.

Hypothetical Thermal Analysis Data for a Representative Disperse Azo Dye

| Analysis Technique | Parameter | Hypothetical Value | Significance |

| TGA | Onset of Decomposition (Tₒ) | ~280 °C | Indicates the initial temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~350 °C | The temperature at which the rate of weight loss is highest. | |

| Residual Weight at 600 °C | ~30% | The percentage of the initial mass remaining at the end of the analysis. | |

| DSC | Melting Point (Tₘ) | ~260 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state. |

| Decomposition | >300 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the decomposition of the molecule. |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

This protocol outlines the methodology for determining the thermal stability of a disperse dye using TGA.

-

Sample Preparation: Accurately weigh 5-10 mg of the dye powder into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to 800 °C at a linear heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample's weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and other thermal events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.[5][6][7]

Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for identifying thermal transitions and measuring the heat flow associated with them.

-

Sample Preparation: Accurately weigh 2-5 mg of the dye powder and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: A typical heating-cooling-heating cycle is used to erase the sample's thermal history. For example:

-

Heat from 30 °C to 300 °C at 10 °C/min.

-

Cool from 300 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 400 °C at 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[5][6][8]

Degradation Profile of this compound

This compound, as an azo dye, can undergo degradation through several pathways, including photodegradation, hydrolysis, and biodegradation. The primary mechanism of degradation often involves the cleavage of the azo bond, leading to the formation of aromatic amines, which may be colorless and potentially more toxic than the parent dye.[9]

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly in the presence of a photocatalyst such as titanium dioxide (TiO₂), can lead to the degradation of this compound. The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) which attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into simpler, less harmful compounds. The degradation rate is influenced by factors such as pH, catalyst concentration, and the intensity of the light source.[10][11]

Hydrolysis

The stability of disperse dyes can be affected by pH, especially under high-temperature dyeing conditions.[12] While many disperse dyes exhibit good stability in acidic conditions, alkaline hydrolysis can occur, leading to the breakdown of the dye structure. For azo dyes, this can involve the cleavage of the azo linkage, resulting in a loss of color.

Biodegradation

Microorganisms, including bacteria and fungi, can degrade azo dyes under both anaerobic and aerobic conditions. The initial step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond by enzymes such as azoreductase, which occurs under anaerobic conditions and results in the formation of aromatic amines. These aromatic amines can then be further degraded into simpler molecules under aerobic conditions.[13][14]

Analytical Methods for Degradation Analysis

The degradation of this compound and the identification of its degradation products can be monitored using various analytical techniques.

-

UV-Visible Spectrophotometry: To monitor the decolorization of the dye solution by measuring the change in absorbance at its maximum wavelength (λₘₐₓ).

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation products over time.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the volatile and semi-volatile degradation products after extraction from the sample matrix.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule during the degradation process.

Conclusion

This technical guide provides a framework for understanding the thermal stability and degradation profile of this compound. While specific experimental thermal analysis data for this dye is limited, the provided protocols for TGA and DSC offer a standardized approach for its determination. The degradation of this compound can proceed through photodegradation, hydrolysis, and biodegradation, with the primary mechanism being the cleavage of the azo bond. Further research is necessary to obtain precise quantitative data on the thermal decomposition of this compound and to fully elucidate its degradation pathways and the toxicity of its degradation products.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound CAS#: 41642-51-7 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aatcc.org [aatcc.org]

- 13. quora.com [quora.com]

- 14. Biodegradation of Azo Dye compounds | PDF [slideshare.net]

- 15. researchgate.net [researchgate.net]

Disperse Blue 165: A Review of Toxicological and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Blue 165 is a synthetic dye used in the textile industry. A comprehensive review of publicly available toxicological and safety data reveals a significant lack of specific studies for this particular substance. Safety Data Sheets (SDS) consistently report "no data available" for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. While direct experimental data for this compound is absent, the broader class of disperse dyes has been associated with health concerns, notably skin sensitization and potential carcinogenicity. This guide summarizes the available information and provides context based on related disperse dyes.

Physicochemical Properties

This compound is identified by the CAS number 41642-51-7.[1][2][3][4] It is a dark blue powder that is insoluble in water but can be dissolved in organic solvents.[3][5]

Toxicological Data

A thorough search of available literature and safety databases indicates a lack of specific toxicological studies conducted on this compound. Safety Data Sheets for this compound consistently state "no data available" for the following critical endpoints.[1][6]

Table 1: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Result |

| Acute Toxicity | |

| Oral | No data available |

| Dermal | No data available |

| Inhalation | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

General Concerns for Disperse Dyes

While specific data for this compound is not available, studies on other disperse dyes highlight potential health risks associated with this class of compounds.

Skin Sensitization

Several disperse dyes are known to be skin sensitizers, causing allergic contact dermatitis.[7][8][9] For instance, Disperse Blue 106 and Disperse Blue 124 are recognized as frequent allergens found in textiles.[9][10] The mechanism of skin sensitization by some disperse dyes is thought to involve their ability to react with proteins.[8] Individuals with sensitivity to disperse dyes may experience skin rashes and other allergic reactions upon contact with colored textiles.[7][9]

Carcinogenicity

Certain disperse dyes have raised concerns regarding their carcinogenic potential. For example, Disperse Blue 1 is listed as reasonably anticipated to be a human carcinogen based on evidence from animal studies.[11][12] Oral administration of Disperse Blue 1 in rats led to the development of urinary bladder tumors.[12] It is important to note that these findings are for other specific disperse dyes and cannot be directly extrapolated to this compound without specific testing.

Genotoxicity

Some azo dyes, a chemical class to which many disperse dyes belong, have shown mutagenic and genotoxic properties in various assays.[13][14][15] For example, Disperse Blue 1 was found to be mutagenic in Salmonella typhimurium assays.[11][16]

Experimental Protocols: A General Overview

Due to the absence of specific studies on this compound, detailed experimental protocols for this substance cannot be provided. However, to illustrate a typical workflow for assessing a key toxicological endpoint for disperse dyes, a generalized protocol for the Direct Peptide Reactivity Assay (DPRA) for skin sensitization is described below. This in vitro method is used to predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[8]

Generalized Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)

Caption: Generalized workflow for the Direct Peptide Reactivity Assay (DPRA).

Ecological Toxicity

Safety Data Sheets for this compound also indicate "no data available" regarding its toxicity to aquatic life, such as fish, daphnia, and algae.[1][6] However, disperse dyes as a class can pose a threat to aquatic ecosystems due to their potential for persistence and toxicity to aquatic organisms.[17][18][19][20]

Conclusion

There is a significant data gap in the publicly available toxicological and safety information for this compound. No specific studies on its acute or chronic toxicity, sensitization, mutagenicity, or carcinogenicity were identified. While this lack of data prevents a definitive risk assessment for this compound, the known health concerns associated with other disperse dyes, particularly skin sensitization and potential carcinogenicity, warrant a cautious approach. Further toxicological evaluation of this compound is necessary to adequately characterize its potential risks to human health and the environment. Professionals in research and drug development should be aware of these data gaps and the general concerns surrounding this class of dyes when considering their use or potential exposure.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 41642-51-7 [m.chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Page loading... [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Disperse dyes and footwear [satra.com]

- 8. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cottonique.com [cottonique.com]

- 10. Sensitization to disperse dyes in a patch test population over a five-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 18. scialert.net [scialert.net]

- 19. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Blue 165 in Textiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Disperse Blue 165 in textile matrices. The methodologies outlined are based on established analytical techniques and are intended to provide a framework for researchers and scientists in method development and validation.

Introduction

This compound is a synthetic dye commonly used for coloring polyester and other synthetic fibers.[1] Due to its potential for allergenicity and environmental concerns, accurate and reliable quantification in textile products is crucial for quality control and regulatory compliance.[2][3] This document details three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or a Diode Array Detector (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of disperse dyes in textiles. It is important to note that values for this compound may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC)

| Parameter | Typical Value Range for Disperse Dyes | Notes |

| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL[4][5] | Can be influenced by the detector (MS is generally more sensitive than DAD)[4] |

| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[5] | Dependent on instrument sensitivity and sample matrix. |

| Linearity (r²) | > 0.99[5] | Typically observed over a relevant concentration range. |

| Recovery | 70 - 103%[4] | Varies with extraction efficiency from different textile types. |

| Repeatability (%RSD) | 1.1 - 16.3%[5] | Dependent on concentration and method precision. |

Table 2: UV-Visible Spectrophotometry

| Parameter | Typical Value Range | Notes |

| Limit of Detection (LOD) | ~0.3 - 10 ppm | Highly dependent on the molar absorptivity of the dye. |

| Linearity (r²) | > 0.99 | Over a defined concentration range following Beer's Law. |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol is based on the general principles of the DIN 54231 standard, a common method for the detection of disperse dyes in textiles.[3]

-

Sample Comminution: Cut a representative sample of the textile into small pieces (approximately 5x5 mm).

-

Weighing: Accurately weigh approximately 1.0 g of the textile sample into a conical flask.

-

Extraction Solvent Addition: Add 20 mL of methanol to the flask.[5] Other solvents like dimethylformamide (DMF) can also be used and may offer better extraction efficiency for some disperse dyes.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5]

-

Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to separate the fabric from the extract.[5]

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[5]

-

Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5]

The following parameters are a starting point and may require optimization for your specific instrumentation and this compound standard. These are based on a method for the similar Disperse Blue 1.[6]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium acetate (e.g., 10 mmol/L) is commonly used. A typical starting condition could be a 45:55 (v/v) ratio of acetonitrile to ammonium acetate solution.[6]

-

Flow Rate: 0.6 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 5 µL.

-

DAD Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound. The UV-Vis spectrum of the related Disperse Blue 1 shows absorbance at 540 nm and 615 nm.[6]

-

MS Detection (Optional): Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound.

Prepare a series of calibration standards of this compound in the initial mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample extract from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of disperse dyes by GC-MS is often challenging due to their low volatility and thermal lability. Pyrolysis-GC-MS or derivatization techniques may be necessary. However, a general screening method can be attempted.

The same extraction procedure as for HPLC (Section 3.1.1) can be used. The final extract should be in a volatile solvent compatible with the GC-MS system (e.g., hexane:acetone).

-

GC Column: A mid-polarity column such as a DB-35ms is a potential starting point.[7]

-

Carrier Gas: Helium.

-

Injection: Splitless injection is recommended for trace analysis.

-

Temperature Program: A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold.

-

MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for this compound and its potential fragments.

Quantification by GC-MS for disperse dyes can be complex and may require an internal standard method due to potential thermal degradation. Method development and validation are critical.

Method 3: UV-Visible Spectrophotometry

This method is simpler and more accessible but less selective than chromatographic methods. It is suitable for screening purposes or for quantifying the dye in solutions with no interfering substances.

-

Follow the extraction procedure outlined in Section 3.1.1.

-

Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the spectrophotometer.

-

Wavelength Scan: Scan the absorbance of a standard solution of this compound across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measurement: Measure the absorbance of the sample extract at the determined λmax.

Prepare a series of calibration standards of this compound in the same solvent as the sample. Measure the absorbance of each standard at λmax. Construct a Beer's Law plot by plotting absorbance versus concentration. Determine the concentration of this compound in the sample extract from its absorbance and the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound in textiles.

Caption: Logical relationship between analytical methods and their key properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for the Quantitative Analysis of Disperse Blue 165

Audience: Researchers, scientists, and drug development professionals.

Abstract

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers like polyester and acetate.[1][2] Concerns over their potential to cause allergic reactions and their environmental impact have led to regulations restricting the presence of certain disperse dyes in consumer products.[3] This application note provides a detailed protocol for the quantitative analysis of Disperse Blue 165 in various samples using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. The described method is based on established analytical procedures for disperse dyes and offers high sensitivity and selectivity for the identification and quantification of this compound.[3][4]

Introduction

This compound (CAS No. 41642-51-7) is a monoazo dye used in the textile industry.[5] Its chemical structure and properties necessitate a reliable analytical method for its detection and quantification to ensure product safety and environmental monitoring. HPLC with PDA detection is a powerful technique for this purpose, allowing for the separation of the dye from complex matrices and its unambiguous identification and quantification based on its retention time and UV-Vis spectrum.[6] The PDA detector provides spectral information across a wide range of wavelengths, enhancing the confidence in peak identification and purity assessment.[2]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard: (CAS: 41642-51-7)[7]

-

HPLC grade acetonitrile: (ACN)

-

HPLC grade methanol: (MeOH)

-

Ammonium acetate: Analytical grade

-

Formic acid: Analytical grade

-

Deionized water: (18.2 MΩ·cm)

-

Sample extraction solvents: Methanol, chlorobenzene, or a mixture of acetonitrile and water.[6][8]

-

Syringe filters: 0.45 µm PTFE or nylon

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary Solvent Delivery System

-

Autosampler

-

Column Thermostat

-

Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4] |

| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | 0 min: 40% B, 10 min: 95% B, 15 min: 95% B, 15.1 min: 40% B, 20 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C[9] |

| Injection Volume | 10 µL |

| PDA Detection | 210 - 700 nm, with specific monitoring at the λmax of this compound |

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix.

-

Textile Samples:

-

Cut a small, representative portion of the textile sample (e.g., 1 gram).

-

Extract the dye using a suitable solvent such as methanol or chlorobenzene.[6][10] Sonication at 50-60°C for 30-60 minutes can enhance extraction efficiency.[6][10]

-

Centrifuge the extract to separate any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Water Samples (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load a known volume of the water sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the retained this compound with a small volume of methanol or acetonitrile.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[3]

-

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.2 |

| Theoretical Plates (N) | N > 2000 | 8500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% | 0.8% |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1% | 0.3% |

Table 2: Method Validation Parameters for this compound

| Parameter | Result |

| Retention Time (min) | ~8.5 (Varies with system) |

| Linearity Range (µg/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | 0.15 |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Peak Purity | Match Factor > 990 |

Visualizations

Experimental Workflow Diagram

References

- 1. youngin.com [youngin.com]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. waters.com [waters.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes | MDPI [mdpi.com]

- 7. This compound CAS#: 41642-51-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

Application Notes and Protocols: Dyeing of Polyester and Blended Fabrics with Disperse Blue 165

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of C.I. Disperse Blue 165 (CAS No: 41642-51-7), a monoazo disperse dye, for dyeing polyester and its blended fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Overview of this compound

This compound is a dark blue powder known for its vibrant color, high tinctorial strength, and good overall fastness properties on polyester and select blended fabrics.[1] It is particularly suitable for high-temperature dyeing methods. The dye is sensitive to temperature, with higher hot melt temperatures yielding deeper shades.[1] It is not suitable for dyeing acetate and nylon fibers.[1]

Chemical Properties:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 11077 |

| CAS Number | 41642-51-7 |

| Molecular Formula | C₂₀H₁₉N₇O₃ |

| Molecular Weight | 405.41 g/mol |

| Chemical Class | Monoazo |

Fastness Properties on 100% Polyester

The fastness properties of this compound on polyester are crucial for determining its suitability for various end-uses. The following table summarizes its performance according to ISO standards.

| Fastness Test | ISO Standard | Rating (1-5 Scale, except Light) |

| Light Fastness | ISO 105-B02 | 6 |

| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 | 4 |

| Perspiration Fastness (Acidic & Alkaline - Fading) | ISO 105-E04 | 5 |

| Perspiration Fastness (Acidic & Alkaline - Staining) | ISO 105-E04 | 5 |

| Ironing Fastness (Dry Heat) | ISO 105-X11 | 4-5 |

| Sublimation Fastness | ISO 105-P01 | Not explicitly rated, but noted as good. |

| Rubbing Fastness (Dry) | - | 4-5 |

| Rubbing Fastness (Wet) | - | 4 |

Experimental Protocols

The following are detailed protocols for various methods of dyeing polyester and its blends with this compound.

High-Temperature Exhaust Dyeing of 100% Polyester

This is the most common and effective method for achieving deep shades with good fastness on polyester.

Equipment and Materials:

-

High-temperature, high-pressure (HTHP) dyeing machine

-

100% Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (or other pH buffer)

-

Sodium hydrosulfite

-